molecular formula C14H26O8 B14590216 Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate CAS No. 61633-18-9

Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate

Cat. No.: B14590216
CAS No.: 61633-18-9
M. Wt: 322.35 g/mol
InChI Key: INVMPVBPAXMLOY-UHFFFAOYSA-N
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Description

Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate is a chemical compound with the molecular formula C14H26O8 It is characterized by its unique structure, which includes multiple ether linkages and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate typically involves the esterification of a suitable diacid with methanol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid and methanol.

    Oxidation: The compound can be oxidized to form more oxidized derivatives, depending on the reagents and conditions used.

    Substitution: The ether linkages can participate in substitution reactions, particularly under nucleophilic conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic media.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used to substitute the ether linkages under appropriate conditions.

Major Products Formed

    Hydrolysis: Yields the corresponding diacid and methanol.

    Oxidation: Produces oxidized derivatives, which may include carboxylic acids or aldehydes.

    Substitution: Results in the formation of substituted ethers or thioethers, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and materials with specific properties.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.

    Medicine: Explored for its use in the formulation of pharmaceuticals, particularly as a solubilizing agent for poorly soluble drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate depends on its specific application. In drug delivery systems, for example, the compound may interact with biological membranes to facilitate the transport of therapeutic agents. The ether and ester linkages in the molecule can also undergo hydrolysis in biological environments, releasing the active components in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4,7,10,13-tetraoxapentadecane-1,15-dioate
  • Dimethyl 4,7,10,13-tetraoxaoctadecane-1,18-dioate
  • Dimethyl 4,7,10,13-tetraoxanonadecane-1,19-dioate

Uniqueness

Dimethyl 4,7,10,13-tetraoxahexadecane-1,16-dioate is unique due to its specific chain length and the presence of multiple ether and ester linkages. This structure imparts distinct physical and chemical properties, such as solubility and reactivity, which can be tailored for specific applications. Compared to its analogs, this compound may offer advantages in terms of stability, biocompatibility, and ease of synthesis.

Properties

CAS No.

61633-18-9

Molecular Formula

C14H26O8

Molecular Weight

322.35 g/mol

IUPAC Name

methyl 3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C14H26O8/c1-17-13(15)3-5-19-7-9-21-11-12-22-10-8-20-6-4-14(16)18-2/h3-12H2,1-2H3

InChI Key

INVMPVBPAXMLOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCC(=O)OC

Origin of Product

United States

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